molecular formula C13H7BrClN3O B14401567 [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile CAS No. 88594-33-6

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

Cat. No.: B14401567
CAS No.: 88594-33-6
M. Wt: 336.57 g/mol
InChI Key: YMXBAIYASDQLCB-UHFFFAOYSA-N
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Description

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a bromofuran group, a chloroimidazo group, and an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the bromofuran and chloro groups. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid (mCPBA) to form pyridine N-oxides. Subsequent nucleophilic substitution with trimethylsilyl cyanide (TMSCN) and reaction with sodium and ammonium chloride in ethanol solution yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Aldehydes and ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile is unique due to its combination of a bromofuran group, a chloroimidazo group, and an acetonitrile group

Properties

CAS No.

88594-33-6

Molecular Formula

C13H7BrClN3O

Molecular Weight

336.57 g/mol

IUPAC Name

2-[2-(5-bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile

InChI

InChI=1S/C13H7BrClN3O/c14-11-3-2-10(19-11)13-9(5-6-16)18-7-8(15)1-4-12(18)17-13/h1-4,7H,5H2

InChI Key

YMXBAIYASDQLCB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(N2C=C1Cl)CC#N)C3=CC=C(O3)Br

Origin of Product

United States

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